Spectroscopic Fingerprint Differentiation: Nitroindole Isomer vs. Hydrazone Isomer
The nitroindole-acetanilide isomer (4'-Chloro-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3'-nitroindole-3-acetanilide) has a confirmed InChIKey of HIGPHQYZUZWKEG-UHFFFAOYSA-N, and its 1H NMR, 13C NMR, and FTIR spectra are deposited in SpectraBase [1]. The hydrazone-phenylacrylate isomer (Sigma-Aldrich SALOR-INT L239046-1EA) has the distinct IUPAC name 4-(2-((2,3-dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate and CAS 477732-49-3 [2]. These orthogonal identifiers (InChIKey, CAS, spectral fingerprints) enable unambiguous differentiation of the two isomers, preventing procurement errors when ordering by molecular formula alone [1][2]. No quantitative bioactivity comparator data exist in allowed sources for either isomer.
| Evidence Dimension | Spectroscopic and identity-based differentiation of C25H19Cl2N3O5 isomers |
|---|---|
| Target Compound Data | Isomer A (nitroindole): InChIKey HIGPHQYZUZWKEG, 2 NMR + 1 FTIR spectra [1]. Isomer B (hydrazone): CAS 477732-49-3, distinct IUPAC name [2]. |
| Comparator Or Baseline | The other C25H19Cl2N3O5 isomer (whichever is not the target procurement item). |
| Quantified Difference | Qualitative structural divergence: indole-acetanilide core vs. hydrazone-phenylacrylate core; distinct InChIKey, CAS, and spectral signatures. |
| Conditions | SpectraBase spectral database; Sigma-Aldrich rare chemical inventory listing. |
Why This Matters
Ensures the correct isomer is procured; ordering by molecular formula alone without CAS or InChIKey risks receiving a structurally and functionally distinct compound.
- [1] SpectraBase. 4'-Chloro-1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3'-nitroindole-3-acetanilide. Compound ID: Gsk5xKJOHSW. InChIKey: HIGPHQYZUZWKEG. View Source
- [2] Cenmed / Sigma-Aldrich. 4-(2-((2,3-Dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate (SALOR-INT L239046-1EA). CAS 477732-49-3. View Source
